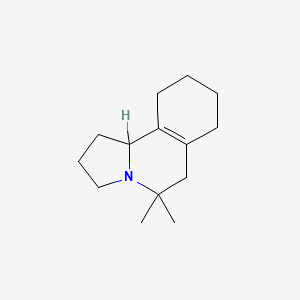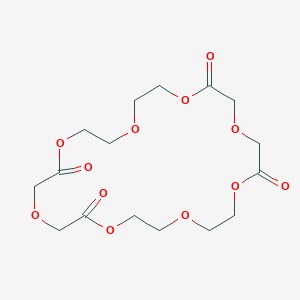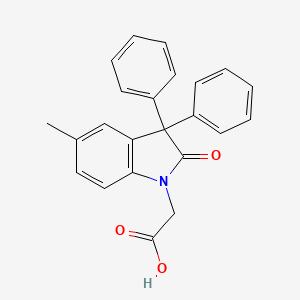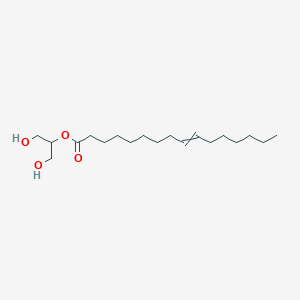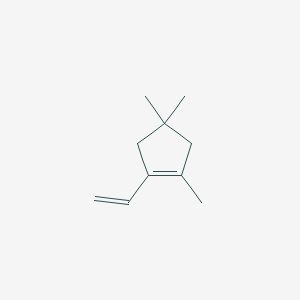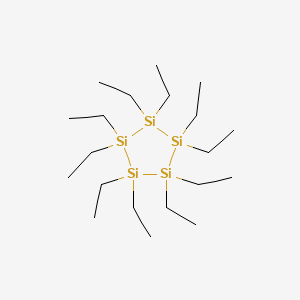
Decaethylcyclopentasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decaethylcyclopentasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by a cyclic structure consisting of five silicon atoms, each bonded to two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decaethylcyclopentasilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by cyclization. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of Ethylsilane Intermediates: Silicon tetrachloride reacts with ethylmagnesium bromide to form ethylsilane intermediates.
Cyclization: The ethylsilane intermediates undergo cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Decaethylcyclopentasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, converting siloxanes back to silanes.
Substitution: Ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Decaethylcyclopentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Nanotechnology: Employed in the fabrication of silicon nanostructures for use in electronic devices and sensors.
Chemistry: Serves as a precursor for the synthesis of other organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biocompatible materials.
Mécanisme D'action
The mechanism by which decaethylcyclopentasilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethyl groups provide steric hindrance, influencing the reactivity of the silicon atoms. The compound can form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include:
Formation of Silicon-Oxygen Bonds: During oxidation reactions.
Cleavage of Silicon-Oxygen Bonds: During reduction reactions.
Substitution Reactions: Involving the replacement of ethyl groups with other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decamethylcyclopentasiloxane: Similar cyclic structure but with methyl groups instead of ethyl groups.
Octamethylcyclotetrasiloxane: Contains four silicon atoms in the ring and methyl groups.
Dodecamethylcyclohexasiloxane: Contains six silicon atoms in the ring and methyl groups.
Uniqueness
Decaethylcyclopentasilane is unique due to its ethyl groups, which provide different steric and electronic properties compared to methyl-substituted analogs
Propriétés
Numéro CAS |
75217-22-0 |
|---|---|
Formule moléculaire |
C20H50Si5 |
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5-decaethylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-21(12-2)22(13-3,14-4)24(17-7,18-8)25(19-9,20-10)23(21,15-5)16-6/h11-20H2,1-10H3 |
Clé InChI |
NGAHYNFGNNHRHK-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1([Si]([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

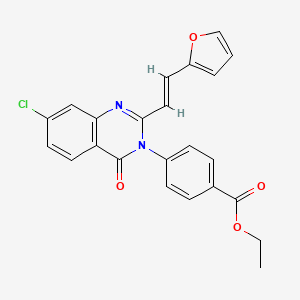
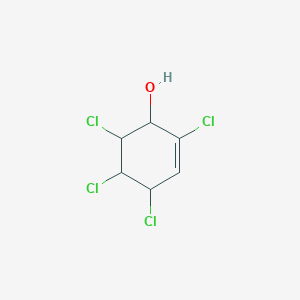
methanone](/img/structure/B14454769.png)
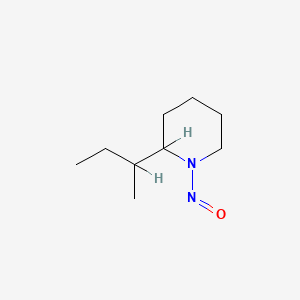
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
